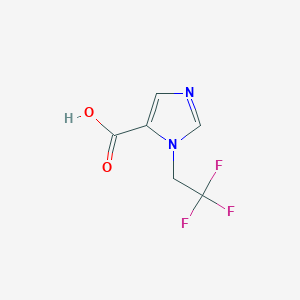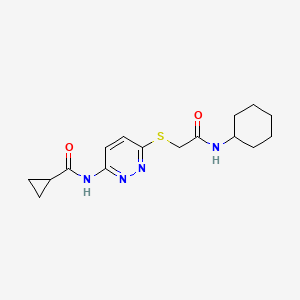
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid is a fluorinated organic compound that features an imidazole ring substituted with a trifluoroethyl group and a carboxylic acid group. The presence of fluorine atoms often imparts unique properties to organic molecules, such as increased metabolic stability and enhanced lipophilicity, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoroethylation of imidazole derivatives using reagents like 2,2,2-trifluoroethylamine hydrochloride in the presence of catalysts such as iron porphyrin complexes . The reaction conditions often include aqueous solutions and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available precursors. The process may include steps like diazotization, N-trifluoroethylation, and subsequent functional group transformations. The use of robust catalysts and optimized reaction conditions ensures scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups to the imidazole ring .
Applications De Recherche Scientifique
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity by modifying the electronic properties of the molecule. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in biochemical experiments.
N-2,2,2-Trifluoroethylisatin Ketimines: These compounds are used in organic synthesis and have applications in medicinal chemistry.
Uniqueness
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid stands out due to its imidazole ring structure, which is a common motif in biologically active molecules. The combination of the trifluoroethyl group and the carboxylic acid functionality provides unique chemical properties that can be leveraged in various applications, making it a versatile compound in scientific research and industrial processes .
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-3-10-1-4(11)5(12)13/h1,3H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCDOWQTBIADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
![8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)


![3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2800734.png)



![2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid](/img/structure/B2800743.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2800744.png)


![tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2800749.png)
